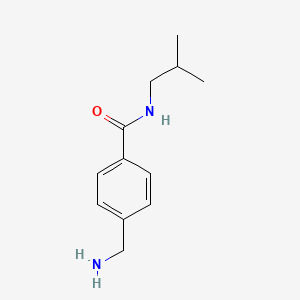
4-Hydroxy-3-methoxythiobenzamide
Übersicht
Beschreibung
4-Hydroxy-3-methoxythiobenzamide is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH), a methoxy group (-OCH3), and a thiobenzamide moiety, making it a unique and versatile molecule in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxythiobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-hydroxybenzaldehyde and methanol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid, to form the intermediate compound.
Thiobenzamide Formation: The intermediate compound is then treated with thiourea to introduce the thiobenzamide group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-methoxythiobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The thiobenzamide group can be reduced to form a thioamide derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: 4-Hydroxy-3-methoxybenzoic acid
Reduction: 4-Hydroxy-3-methoxythioamide
Substitution: 4-Hydroxy-3-halobenzamide or 4-Hydroxy-3-alkylbenzamide
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxythiobenzamide has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications in the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Hydroxy-3-methoxythiobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxythiobenzamide can be compared with other similar compounds, such as:
4-Hydroxybenzamide: Lacks the methoxy and thiobenzamide groups.
3-Methoxybenzamide: Lacks the hydroxyl and thiobenzamide groups.
Thiobenzamide: Lacks the hydroxyl and methoxy groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups, which provide additional functionality and reactivity compared to its similar counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Eigenschaften
IUPAC Name |
4-hydroxy-3-methoxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-7-4-5(8(9)12)2-3-6(7)10/h2-4,10H,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBRLGGSVAUIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Tert-butylamino)methyl]phenol](/img/structure/B7806860.png)









![3-[(4-Fluorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B7806938.png)


